![molecular formula C11H17N3O3 B2379817 (E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide CAS No. 2411335-03-8](/img/structure/B2379817.png)
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide, commonly known as DMXAA, is a synthetic compound that has shown promising results in cancer research. It was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. DMXAA has been found to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is believed to activate the immune system by inducing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then lead to the destruction of tumor blood vessels, which in turn causes tumor necrosis.
Biochemical and Physiological Effects:
DMXAA has been found to have various biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as macrophages and natural killer cells. DMXAA has also been found to increase the levels of reactive oxygen species (ROS) in tumor cells, which can lead to their destruction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DMXAA is its ability to enhance the effectiveness of chemotherapy and radiation therapy. It has also been found to have anti-tumor effects in various types of cancer. However, one limitation of DMXAA is its toxicity. It has been found to have dose-limiting toxicity in clinical trials, which has limited its use in cancer treatment.
Direcciones Futuras
There are several future directions for DMXAA research. One direction is to investigate its potential use in combination with other cancer treatments, such as immunotherapy. Another direction is to develop new analogs of DMXAA that have improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and its effects on the immune system.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 3-methoxy-1,2-oxazole-5-carboxylic acid with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding oxazoline. This intermediate is then reacted with 2-bromo-3-methylbut-2-ene to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor effects in preclinical studies. It has been found to activate the immune system and induce tumor necrosis in various types of cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
(E)-4-(dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-14(2)6-4-5-10(15)12-8-9-7-11(16-3)13-17-9/h4-5,7H,6,8H2,1-3H3,(H,12,15)/b5-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJFNGLYFPANOK-SNAWJCMRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC(=NO1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC(=NO1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(3-methoxy-1,2-oxazol-5-yl)methyl]but-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[(2S)-2,3-Dihydro-1-benzofuran-2-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2379734.png)
![N-(3-chlorophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379737.png)
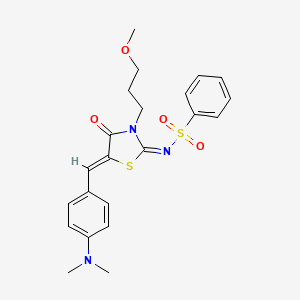
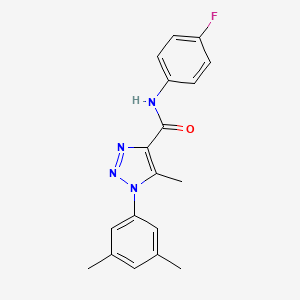
![1-[6-Methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]ethanone](/img/structure/B2379742.png)
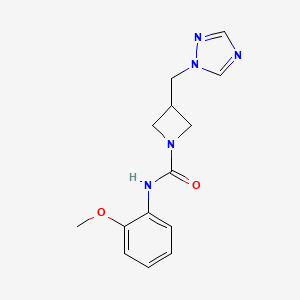

![7-(4-methylphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2379746.png)
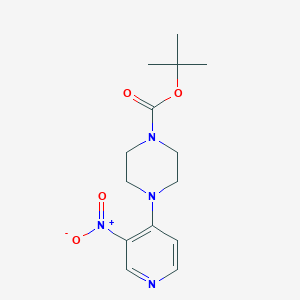
![5-Chloro-6-fluoro-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]pyridine-3-carboxamide](/img/structure/B2379748.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-(1,3-dihydroisoindol-2-yl)methanone](/img/structure/B2379749.png)
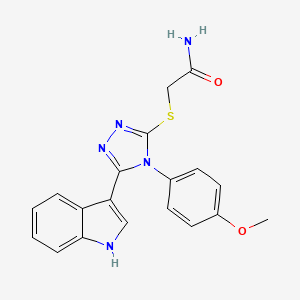
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dimethoxybenzamide](/img/structure/B2379753.png)
